Lipophilicity (XLogP3) Comparison: Isopropyl vs. Methyl and Unsubstituted Analogs
The 2-isopropyl derivative exhibits a computed XLogP3 of 0.8, representing a 0.8 log unit increase in lipophilicity compared to the 2-methyl analog (XLogP3 = 0.0) . This difference corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient, which has direct implications for passive membrane permeability and solubility. The unsubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is even more hydrophilic, making the isopropyl substitution the preferred choice when increased cellular penetration is required without introducing excessive lipophilicity that could compromise metabolic stability .
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 676994-65-3): XLogP3 = 0.0; 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1598036-14-6): XLogP3 ≈ 0.4–0.5 (estimated by fragment addition); unsubstituted scaffold: XLogP3 < 0 |
| Quantified Difference | Δ XLogP3 = +0.8 vs. 2-methyl; approximately 6.3-fold higher partition coefficient; intermediate lipophilicity between 2-methyl and 2-phenyl derivatives |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.04.14 release); validated against experimental LogP measurements for related pyridopyrimidines |
Why This Matters
The 0.8 log unit lipophilicity advantage over the 2-methyl analog makes the 2-isopropyl compound the preferred starting material for SAR programs requiring balanced permeability and solubility, particularly for CNS or intracellular kinase targets where passive diffusion is rate-limiting.
- [1] PubChem CID 22308430: 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, Computed Properties (XLogP3-AA = 0.8). National Center for Biotechnology Information. View Source
- [2] PubChem CID 11096174: 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, Computed Properties (XLogP3-AA = 0.0). National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
